Unraveling the Core Mechanism of DMP 728 (Methanesulfonate): A Technical Guide for Researchers
Unraveling the Core Mechanism of DMP 728 (Methanesulfonate): A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive exploration of the mechanism of action of DMP 728 (methanesulfonate), a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings to illuminate the molecular interactions and physiological effects of this investigational antithrombotic agent.
Introduction: The Quest for Potent and Specific Antiplatelet Therapy
Thromboembolic disorders, including coronary and carotid artery diseases, represent a significant global health burden. Platelet aggregation is a critical event in the pathophysiology of these conditions, making antiplatelet agents a cornerstone of therapy. While traditional drugs like aspirin have been effective, their mechanisms are not universally efficacious against all platelet activators, highlighting the need for more targeted therapies.[1][2][3][4] DMP 728 emerged from this need as a low-molecular-weight, orally active antagonist specifically targeting the final common pathway of platelet aggregation.[1][4]
DMP 728, chemically identified as c[D-2-aminobutyryl-N2-methyl-l-arginyl-glycyl-l-aspartyl-aminomethyl-benzoic acid] methane sulfonic acid, is a cyclic peptide analog of the arginine-glycine-aspartic acid (RGD) sequence.[1][2][3] This sequence is crucial for the binding of adhesive proteins, most notably fibrinogen, to the platelet GPIIb/IIIa receptor.[1][2][3]
The Core Mechanism of Action: Competitive Antagonism of the GPIIb/IIIa Receptor
The primary mechanism of action of DMP 728 is its high-affinity, specific, and competitive antagonism of the platelet GPIIb/IIIa receptor.[1][2][3] This receptor is an integrin complex on the surface of platelets that, upon platelet activation, undergoes a conformational change, enabling it to bind fibrinogen and other ligands like von Willebrand factor. The binding of fibrinogen is the pivotal step that cross-links adjacent platelets, leading to the formation of a platelet plug and, pathologically, a thrombus.[1]
By mimicking the RGD sequence, DMP 728 directly competes with fibrinogen for the binding site on the activated GPIIb/IIIa receptor. This competitive inhibition effectively blocks the final common pathway of platelet aggregation, irrespective of the initial platelet agonist (e.g., ADP, collagen, epinephrine).[1][5]
In Vitro and Ex Vivo Efficacy: Quantifying Platelet Inhibition
The potency of DMP 728 has been extensively characterized through in vitro and ex vivo studies. These experiments provide a quantitative measure of its ability to inhibit platelet function.
Inhibition of Platelet Aggregation and Fibrinogen Binding
In vitro studies using human platelets have demonstrated the concentration-dependent inhibitory effects of DMP 728. The half-maximal inhibitory concentration (IC50) for ADP-induced platelet aggregation is approximately 46 nM.[2][3] More potently, DMP 728 inhibits the binding of fibrinogen to human platelets with an IC50 of 2.3 nM and to purified human GPIIb/IIIa receptors with an even lower IC50 of 0.6 nM.[2][3] This high affinity underscores its specificity for the target receptor.[2][3][5]
| Parameter | IC50 (nmol/L) |
| ADP-Induced Human Platelet Aggregation | 46 ± 2 |
| Fibrinogen Binding to Human Platelets | 2.3 ± 0.8 |
| Fibrinogen Binding to Purified GPIIb/IIIa | 0.6 ± 0.1 |
Experimental Protocol: In Vitro Platelet Aggregation Assay
A standard method to assess the antiplatelet effect of compounds like DMP 728 is light transmittance aggregometry.
Methodology:
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Preparation of Platelet-Rich Plasma (PRP):
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Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.
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-
Platelet Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
A baseline light transmittance is established.
-
A platelet agonist (e.g., 10 µM ADP) is added to induce aggregation. As platelets aggregate, the light transmittance through the sample increases.
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-
Inhibition Assay:
-
PRP is pre-incubated with varying concentrations of DMP 728 for a specified time before the addition of the agonist.
-
The percentage inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of DMP 728 to the control (agonist alone).
-
The IC50 value is determined from the dose-response curve.
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In Vivo Antithrombotic Efficacy: Preclinical Evidence
The therapeutic potential of DMP 728 as an antithrombotic agent has been substantiated in various animal models of arterial thrombosis, primarily in dogs.
Intravenous and Oral Administration
DMP 728 has demonstrated dose-dependent antiplatelet and antithrombotic effects with both intravenous (IV) and oral (PO) administration.[1][2][3][4] In dogs, IV doses ranging from 0.001 to 1.0 mg/kg produced a dose-dependent inhibition of ex vivo platelet aggregation and prolongation of bleeding time.[2][3] A maximal antiplatelet effect was observed at an IV bolus of 0.01 mg/kg.[2][3]
Oral administration of DMP 728 in gelatin capsules at doses of 0.02 to 1.0 mg/kg also resulted in dose-dependent antiplatelet effects, with a maximal effect seen at 1.0 mg/kg.[1][4] The absolute oral bioavailability in dogs was found to be between 8% and 12%.[1][4]
Efficacy in Arterial Thrombosis Models
DMP 728 has shown significant efficacy in preventing thrombosis in well-established canine models:
-
Coronary Artery (Folts') Model: In this model, which mimics unstable angina, DMP 728 demonstrated maximal antithrombotic efficacy at 0.01 mg/kg IV and less than 0.6 mg/kg PO, effectively preventing cyclic flow reductions.[1][2][4][6]
-
Electrolytically Induced Carotid Artery Thrombosis: DMP 728 at 0.1 and 1.0 mg/kg (IV or PO) prevented primary thrombosis in 60% to 100% of cases.[1][4]
-
Femoral Artery Thrombosis: DMP 728 prevented primary thrombosis and rethrombosis after treatment with thrombolytic agents like tissue plasminogen activator (t-PA) and streptokinase.[2][3][7]
Furthermore, DMP 728 exhibited synergistic effects with thrombolytic drugs, reducing the time to reperfusion and preventing reocclusion.[7]
| Animal Model | Administration | Effective Dose | Outcome |
| Coronary Artery (Folts') | IV | 0.01 mg/kg | Maximal antithrombotic efficacy |
| PO | < 0.6 mg/kg | Maximal antithrombotic efficacy | |
| Carotid Artery (Electrolytic) | IV or PO | 0.1 - 1.0 mg/kg | 60-100% prevention of thrombosis |
| Femoral Artery | IV | Not specified | Prevention of rethrombosis post-thrombolysis |
Pharmacokinetics and Safety Profile
Pharmacokinetics
Pharmacokinetic studies in dogs revealed rapid oral absorption, with peak plasma concentrations reached within approximately 1.4 hours.[1] DMP 728 is not metabolized and is primarily excreted unchanged through the kidneys.[1] It also exhibits minimal plasma protein binding (15% to 25%).[1]
Reversibility and Safety
An important characteristic of DMP 728 is the reversibility of its effects. Studies in dogs have shown that the prolongation of bleeding time can be reversed more rapidly than the inhibition of platelet aggregation.[1][2][3][4] In early human clinical trials, bleeding times returned to control values within 8 hours after cessation of infusion.[8]
At therapeutic doses, DMP 728 was well-tolerated in healthy human subjects and did not cause significant changes in vital signs, coagulation tests, or platelet counts.[5][8]
Conclusion and Future Directions
DMP 728 (methanesulfonate) is a potent and specific antagonist of the platelet GPIIb/IIIa receptor, the final common pathway of platelet aggregation. Its mechanism of action, centered on competitive inhibition of fibrinogen binding, has been robustly demonstrated in a comprehensive suite of in vitro and in vivo studies. The preclinical data, highlighting its efficacy in preventing arterial thrombosis with both intravenous and oral administration, established DMP 728 as a promising therapeutic candidate for thromboembolic disorders. While its clinical development journey may have evolved, the foundational research on DMP 728 has significantly contributed to the understanding of GPIIb/IIIa antagonism and the development of subsequent antiplatelet therapies.
References
-
Mousa, S. A., et al. (1996). Oral Antiplatelet, Antithrombotic Efficacy of DMP 728, a Novel Platelet GPIIb/IIIa Antagonist. Circulation, 93(4), 814-820. [Link]
-
Mousa, S. A., et al. (1994). Antiplatelet and antithrombotic efficacy of DMP 728, a novel platelet GPIIb/IIIa receptor antagonist. Circulation, 89(1), 3-12. [Link]
-
Mousa, S. A., et al. (1994). Antiplatelet and antithrombotic efficacy of DMP 728, a novel platelet GPIIb/IIIa receptor antagonist. PubMed. [Link]
-
Mousa, S. A., et al. (1996). Oral antiplatelet, antithrombotic efficacy of DMP 728, a novel platelet GPIIb/IIIa antagonist. PubMed. [Link]
-
Mousa, S. A., et al. (1994). Thrombolytic and antithrombotic efficacy of the platelet GPIIb-IIIa antagonist DMP728. Coronary Artery Disease, 5(11), 919-927. [Link]
-
Mousa, S. A., et al. (1996). Oral Antiplatelet, Antithrombotic Efficacy of DMP 728, a Novel Platelet GPIIb/IIIa Antagonist. Circulation. [Link]
-
Jordan, R. E., et al. (1996). A Monoclonal Antibody That Recognizes the GPIIb/IIIa Antagonist DMP 728. Arteriosclerosis, Thrombosis, and Vascular Biology, 16(11), 1374-1381. [Link]
-
Kocsis, J. J., et al. (1995). Antithrombotic effects of DMP 728, a platelet GPIIb/IIIa receptor antagonist, in a canine model of arterial thrombosis. Thrombosis and Haemostasis, 73(5), 851-857. [Link]
-
Kitt, M. M., et al. (1996). Pharmacodynamics and pharmacokinetics of DMP 728, a platelet GPIIb/IIIa antagonist, in healthy subjects. Clinical Pharmacology & Therapeutics, 59(4), 463-471. [Link]
-
Mousa, S. A., et al. (1999). Intravenous and Oral Antithrombotic Efficacy of the Novel Platelet GPIIb/IIIa Antagonist Roxifiban (DMP754) and Its Free Acid Form XV459. Journal of Cardiovascular Pharmacology, 34(1), 131-141. [Link]
-
Jordan, R. E., et al. (1996). A Monoclonal Antibody That Recognizes the GPIIb/IIIa Antagonist DMP 728. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Jordan, R. E., et al. (1996). A monoclonal antibody that recognizes the GPIIb/IIIa antagonist DMP 728. Reversal of the effects of DMP 728 on platelet aggregation and bleeding time in the dog. PubMed. [Link]
-
Mousa, S. A., et al. (1994). Intravenous antiplatelet efficacy and safety of the platelet GPIIb/IIIa antagonist, DMP 728 in anesthetized dogs. Journal of Pharmacology and Experimental Therapeutics, 269(2), 795-801. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Antiplatelet and antithrombotic efficacy of DMP 728, a novel platelet GPIIb/IIIa receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral antiplatelet, antithrombotic efficacy of DMP 728, a novel platelet GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous antiplatelet efficacy and safety of the platelet GPIIb/IIIa antagonist, DMP 728 in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Thrombolytic and antithrombotic efficacy of the platelet GPIIb-IIIa antagonist DMP728 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and pharmacokinetics of DMP 728, a platelet GPIIb/IIIa antagonist, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
